4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C22H24N4OS. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 5-amino-3-cyclohexyl-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with the addition of a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of microbial growth or disruption of cancer cell proliferation, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
What sets 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol apart is its unique cyclohexyl group, which can impart different physical and chemical properties compared to its analogs
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H24N4OS/c28-22-25-24-21(19-9-5-2-6-10-19)26(22)23-15-17-11-13-20(14-12-17)27-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,25,28)/b23-15+ |
InChI Key |
OGBFWWWIFVISIH-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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